molecular formula C27H27N3O4 B12494152 Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12494152
M. Wt: 457.5 g/mol
InChI Key: VZBZCUAEYOGRKQ-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2-PHENYLACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2-PHENYLACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the benzoyl and phenylacetamido groups. Common reagents used in these reactions include benzoyl chloride, phenylacetic acid, and methylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2-PHENYLACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2-PHENYLACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2-PHENYLACETAMIDO)BENZOATE: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2-PHENYLACETAMIDO)BENZOATE lies in its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of benzoyl and phenylacetamido groups may result in unique interactions with biological targets.

Conclusion

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2-PHENYLACETAMIDO)BENZOATE is a compound of significant interest due to its complex structure and potential applications in various scientific fields

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-phenylacetyl)amino]benzoate

InChI

InChI=1S/C27H27N3O4/c1-34-27(33)22-12-13-24(23(19-22)28-25(31)18-20-8-4-2-5-9-20)29-14-16-30(17-15-29)26(32)21-10-6-3-7-11-21/h2-13,19H,14-18H2,1H3,(H,28,31)

InChI Key

VZBZCUAEYOGRKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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